molecular formula C15H16N2 B11880947 5,7-Dimethyl-2-(pyridin-3-yl)indoline

5,7-Dimethyl-2-(pyridin-3-yl)indoline

Cat. No.: B11880947
M. Wt: 224.30 g/mol
InChI Key: RXULELQOXBDMIV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyridine ring attached to an indoline core, which is further substituted with methyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reaction conditions tailored to introduce the pyridine and methyl substituents.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole or pyridine rings .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern and the presence of a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Biological Activity

5,7-Dimethyl-2-(pyridin-3-yl)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indoline core with two methyl groups at the 5 and 7 positions and a pyridine ring at the 2 position. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
  • Gene Expression : It can interact with DNA or RNA, affecting gene expression and protein synthesis.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, providing cellular protection against oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties :
    • Demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
  • Anticancer Activity :
    • Exhibits antiproliferative effects against multiple cancer cell lines. For instance, studies have shown that derivatives of similar compounds can inhibit the growth of rapidly dividing cancer cells more effectively than non-tumor cells .
  • Anti-inflammatory Effects :
    • Inhibits pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

A study evaluating the anticancer effects of this compound derivatives found significant antiproliferative activity against A549 lung cancer cells. The compound exhibited an IC50 value indicating robust efficacy compared to standard chemotherapeutics .

CompoundCell LineIC50 (μM)
This compoundA5491.5
Standard ChemotherapeuticA5493.0

Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against MRSA strains. The results indicated that the compound had an MIC value of 0.98 μg/mL against MRSA, showcasing its potential as an effective antimicrobial agent .

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)0.98
Escherichia coli>10

Anti-inflammatory Effects

In vivo studies demonstrated that treatment with this compound significantly reduced IL-6 production in mouse models challenged with TLR agonists. At a dose of 500 μg/kg, it completely suppressed cytokine elevation induced by TLR7 activation .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-6-11(2)15-13(7-10)8-14(17-15)12-4-3-5-16-9-12/h3-7,9,14,17H,8H2,1-2H3

InChI Key

RXULELQOXBDMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC(N2)C3=CN=CC=C3)C

Origin of Product

United States

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